3-Bromo-4-(morpholinomethyl)aniline
Description
Contextualization of Halogenated Aniline (B41778) Derivatives in Contemporary Chemical Research
Halogenated anilines are a class of compounds that have found significant utility in various domains of chemical research. Aniline and its derivatives are known to be highly susceptible to electrophilic substitution reactions, making them versatile precursors in organic synthesis. wikipedia.org The introduction of a halogen atom, such as bromine, onto the aniline ring provides a reactive handle for a variety of chemical transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.com
These derivatives serve as crucial building blocks in the synthesis of a wide array of products, including dyes, pigments, functional materials, and agrochemicals. acs.orgchemicalbook.com For instance, 4-bromoaniline (B143363) is a known precursor for producing azo dyes and can be used in the Gomberg-Bachmann reaction. chemicalbook.comwikipedia.org Furthermore, the aniline moiety itself is a core structure in many industrial chemicals and pharmaceuticals, such as paracetamol and indigo (B80030) dyes. wikipedia.org
The significance of halogenated anilines extends into the realm of natural products, as some, like 2,4,6-tribromoaniline, have been identified as being biosynthesized by marine microalgae. rsc.org In medicinal chemistry, bromoaniline derivatives are incorporated into molecules designed for specific biological activities. Research has shown their use in developing potential inhibitors for targets like the Hsp90 chaperone for cancer therapy and in creating new antibacterial agents. mdpi.comresearchgate.net The ability to precisely control the halogenation process on the aniline ring is an active area of research, aiming for cleaner and more efficient synthetic routes to these valuable intermediates. acs.org
The Role of Morpholine (B109124) Moieties in Molecular Design and Synthesis
The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. biosynce.combiosynce.com In the field of medicinal chemistry, morpholine is considered a "privileged pharmacophore" due to its frequent appearance in approved drugs and bioactive molecules. nih.govnih.gov Its inclusion in a molecule's design is often a strategic choice to enhance its pharmacological profile.
One of the primary advantages of the morpholine moiety is its ability to improve a compound's physicochemical properties. nih.gov The presence of the oxygen atom increases polarity and the capacity for hydrogen bonding, which can lead to improved aqueous solubility—a critical factor for drug absorption. biosynce.com Simultaneously, the nitrogen atom provides a basic center. biosynce.com This combination of features allows morpholine-containing compounds to interact favorably with a wide range of biological targets. nih.gov
Research Significance and Potential Academic Contributions of 3-Bromo-4-(morpholinomethyl)aniline
The research significance of this compound stems directly from the combination of its two key structural components: the bromoaniline core and the morpholinomethyl substituent. While specific research focused exclusively on this compound is not widely published, its value can be inferred from its potential as a versatile building block in synthetic and medicinal chemistry.
The compound acts as a bifunctional intermediate. The brominated aniline portion offers a site for synthetic elaboration. The carbon-bromine bond is a well-established reactive site for metal-catalyzed cross-coupling reactions, allowing chemists to readily form new carbon-carbon or carbon-heteroatom bonds. This enables the construction of more complex molecular architectures, attaching various other cyclic or acyclic fragments to the aniline core.
Simultaneously, the presence of the 4-(morpholinomethyl) group confers properties known to be beneficial in drug design. As established, the morpholine moiety is a proven tool for enhancing solubility and modulating pharmacokinetic profiles. biosynce.comnih.gov By using this compound as a starting material, chemists can build a new molecule while ensuring a "drug-like" fragment is already embedded within its structure.
Therefore, the primary academic contribution of this compound is as a strategic starting material or intermediate. It provides a scaffold that can be readily diversified through reactions at the bromine position, while the morpholinomethyl group helps to impart favorable ADME (absorption, distribution, metabolism, and excretion) properties to the resulting final compounds. This makes it a potentially valuable tool for researchers in drug discovery programs aiming to generate libraries of novel compounds for biological screening.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-4-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H15BrN2O/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 |
InChI Key |
YGKKWQMAEHSPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Bromo 4 Morpholinomethyl Aniline
Reactivity Profiling of the Aryl Bromide Moiety
The bromine atom attached to the phenyl ring is a key handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this type of reaction, a nucleophile displaces the halide from the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Generally, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex, and thus facilitate the reaction. google.comresearchgate.netnih.gov
Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on Activated Aryl Halides
| Parameter | Typical Conditions |
|---|---|
| Nucleophiles | Alkoxides, thiolates, amines, carbanions |
| Solvents | Polar aprotic (e.g., DMSO, DMF, THF) |
| Temperature | Often elevated temperatures required |
| Additives | Strong base may be needed to generate the nucleophile |
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, where the aryl bromide moiety of 3-Bromo-4-(morpholinomethyl)aniline can be effectively utilized.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide, and it is a widely used method for forming C-C bonds. google.com The aryl bromide of this compound can readily participate in Suzuki-Miyaura couplings with various boronic acids or their esters to introduce new alkyl, alkenyl, or aryl substituents at the 3-position. The unprotected aniline (B41778) group is generally tolerated in these reactions, although its basicity might require careful selection of the reaction conditions. google.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Boron Reagent | Arylboronic acids, alkylboronic esters |
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. Current time information in Bangalore, IN.cdhfinechemical.com The aryl bromide of this compound can be coupled with a wide range of primary and secondary amines to generate more complex aniline derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and tolerating various functional groups. Current time information in Bangalore, IN.sigmaaldrich.com
Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst/Ligand System | Amine Scope | Typical Base |
|---|---|---|
| Pd(OAc)₂ / BINAP | Primary and secondary amines | NaOt-Bu, K₃PO₄ |
| Pd₂(dba)₃ / XPhos | Wide range of amines, including hindered ones | Cs₂CO₃, LHMDS |
The aniline functionality is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho and para to the amino group are positions 2, 6, and 4. Position 4 is already substituted with the morpholinomethyl group, and position 3 with the bromine atom. Therefore, electrophilic substitution is expected to occur predominantly at the 2 and 6 positions.
However, the amino group can be protonated under acidic conditions, forming an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This can lead to a mixture of products or a change in regioselectivity. For instance, direct bromination of aniline often leads to polybromination due to the high reactivity of the ring. To achieve selective monobromination, the aniline is often first acylated to form an acetanilide, which moderates the activating effect of the amino group and provides steric hindrance to direct substitution to the para position. A similar strategy could be employed for further functionalization of the this compound ring.
Reactivity Characteristics of the Aniline Amine Functionality
The primary amino group of this compound is a versatile functional group that can undergo a variety of transformations.
The aniline amine can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting N-acyl group can serve as a protecting group for the amine, moderating its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions. For example, a patent for a related compound, 3-bromo-phenylamine, describes its acylation with acetyl chloride in the presence of a base to yield N-(3-bromophenyl)acetamide. uni.lu
Table 4: General Conditions for Amide Formation from Anilines
| Acylating Agent | Base | Solvent |
|---|---|---|
| Acyl Chloride | Pyridine, Triethylamine, DIEA | Dichloromethane, THF, Toluene |
The nucleophilic nature of the aniline amine allows it to participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For instance, 4-bromo-2-methylaniline (B145978) has been shown to react with 3-bromothiophene-2-carbaldehyde to form the corresponding imine. Similarly, this compound could be expected to react with aldehydes and ketones. These imines can be further reduced to secondary amines or used as intermediates in the synthesis of heterocyclic compounds.
The aniline moiety can also be a component in cycloaddition reactions, although this is less common for simple anilines and often requires specific reaction partners and conditions.
Basicity and Protonation Behavior of the Aniline Nitrogen
The basicity of the aniline nitrogen in this compound is a critical parameter influencing its reactivity. The presence of the bromine atom, an electron-withdrawing group, on the aromatic ring is expected to decrease the electron density on the aniline nitrogen, thereby reducing its basicity compared to unsubstituted aniline. Conversely, the morpholinomethyl group, particularly the nitrogen within the morpholine (B109124) ring, can also undergo protonation. The relative basicity of these two nitrogen atoms will dictate the site of protonation under acidic conditions.
Table 1: Predicted Basicity of Nitrogen Atoms in this compound
| Nitrogen Atom | Predicted Basicity | Rationale |
| Aniline Nitrogen | Weakly Basic | Electron-withdrawing effect of the bromine atom reduces electron density. |
| Morpholine Nitrogen | More Basic | Aliphatic secondary amine character. |
Mechanistic Elucidation of Reaction Pathways
Understanding the mechanisms of reactions involving this compound requires a detailed look at the transient species and the energetic factors that govern these transformations.
The transformations of this compound likely proceed through various reaction intermediates and transition states. youtube.com For instance, in reactions involving the aminomethyl group, the formation of a stabilized carbocation or an iminium ion is a plausible intermediate. wikipedia.org In electrophilic aromatic substitution reactions on the aniline ring, the formation of a sigma complex (arenium ion) as an intermediate is a well-established mechanism.
The transition states in these reactions represent the highest energy points along the reaction coordinate. youtube.com For example, in a nucleophilic attack on the carbon of the aminomethyl group, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-N bond. Computational chemistry methods are often employed to model these high-energy states and gain insight into the reaction mechanism.
The feasibility and rate of any chemical transformation of this compound are governed by kinetic and thermodynamic principles. orientjchem.org Thermodynamics dictates the relative stability of the reactants and products, indicating whether a reaction is favorable (exergonic) or unfavorable (endergonic). The Gibbs free energy change (ΔG) is the key parameter here.
Kinetics, on the other hand, deals with the rate of the reaction, which is determined by the activation energy (Ea) – the energy barrier that must be overcome for the reaction to proceed. orientjchem.org For example, the rate of an electrophilic substitution on the aniline ring will be influenced by the electron-donating or -withdrawing nature of the substituents, which affects the stability of the transition state. Studies on the oxidation kinetics of substituted anilines have shown that the reaction rates are influenced by factors such as the solvent, temperature, and the presence of acid catalysts. orientjchem.org These studies often reveal negative entropy of activation, suggesting the formation of an ordered activated complex in the rate-determining step. orientjchem.org
Structural Analogs, Derivatives, and Hybrid Molecules of 3 Bromo 4 Morpholinomethyl Aniline
Systematic Modifications of the Aniline (B41778) Core
The arrangement of substituents on the aniline ring is a critical determinant of a molecule's chemical and physical properties. Shifting the positions of the bromine atom, the amino group, and the morpholinomethyl group leads to a variety of positional isomers and regioisomeric analogs.
Starting with the basic aniline core, simple isomers like 3-bromoaniline (B18343) and 4-bromoaniline (B143363) serve as fundamental building blocks in chemical synthesis. wikipedia.orgnih.gov More complex examples involve the rearrangement of substituents in multi-substituted aniline derivatives. For instance, the placement of a trifluoromethyl group relative to the bromine atom and amino group creates distinct isomers such as 4-bromo-3-(trifluoromethyl)aniline (B1346880) and 3-bromo-4-(trifluoromethyl)aniline. sigmaaldrich.comnih.gov These subtle changes in substituent positioning can lead to significant differences in the electronic and steric properties of the molecule.
Table 1: Positional Isomers and Regioisomeric Analogs
| Compound Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| 3-Bromoaniline | 591-19-5 | C6H6BrN | Isomer of the basic aniline core. nih.gov |
| 4-Bromoaniline | 106-40-1 | C6H6BrN | Isomer of the basic aniline core. wikipedia.org |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C7H5BrF3N | Analog with trifluoromethyl group at position 3. sigmaaldrich.com |
| 3-Bromo-4-(trifluoromethyl)aniline | 172215-91-7 | C7H5BrF3N | Analog with trifluoromethyl group at position 4. nih.govsigmaaldrich.com |
Replacing the bromine atom with other halogens, such as chlorine, fluorine, or iodine, is a common strategy to modulate the lipophilicity and electronic nature of the aromatic ring. The synthesis of various halogenated anilines, which can serve as precursors, is well-documented. A Chinese patent describes a method for preparing bromoanilines that can also be applied to other halogenated anilines, mentioning the synthesis of 4-bromo-3-fluoroaniline. google.com
Analogs where the bromine is either replaced by or supplemented with other halogens have been reported. For example, 3-fluoro-4-morpholinoaniline (B119058) is an analog that features a fluorine atom instead of bromine and lacks the methylene (B1212753) linker. nih.gov More complex patterns include compounds like 4-bromo-3-chloroaniline (B1265746) and 3-bromo-4-chloro-5-(trifluoromethyl)aniline, which feature multiple halogen substitutions. nih.govambeed.com
Table 2: Halogen-Substituted Analogs
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 4-Bromo-3-chloroaniline | 21402-26-6 | C6H5BrClN | Features both bromo and chloro substituents. nih.gov |
| 3-Fluoro-4-morpholinoaniline | 93246-53-8 | C10H13FN2O | Fluoro analog lacking the methylene linker. nih.gov |
| 4-Bromo-3-fluoroaniline | N/A | C6H5BrFN | Fluoro- and bromo-substituted aniline. google.com |
| 3-Bromo-4-chloro-5-(trifluoromethyl)aniline | 1096698-03-1 | C7H4BrClF3N | Multi-substituted with bromo, chloro, and trifluoromethyl groups. ambeed.com |
The introduction of various non-halogen substituents onto the aniline core allows for a broad diversification of the molecule's properties. Alkyl groups, such as methyl and tert-butyl, have been incorporated to create analogs like 3-bromo-4-methylaniline (B27599) and 3-bromo-4-(tert-butyl)aniline. sigmaaldrich.comnih.gov
Electron-withdrawing groups, like the trifluoromethyl group, are also common modifications. sigmaaldrich.com Alkoxy groups, which can act as electron-donating groups, are another avenue for derivatization. For instance, 4-bromo-3-anisidine (the methoxy (B1213986) analog) has been synthesized. google.com More complex substituents include the trifluoromethoxy and phenoxy groups, as seen in 3-bromo-4-(trifluoromethoxy)aniline (B60362) and 3-bromo-4-(3-fluorophenoxy)aniline. chemicalbook.comuni.lu
Table 3: Analogs with Various Aromatic Ring Substituents
| Compound Name | CAS Number | Molecular Formula | Substituent |
|---|---|---|---|
| 3-Bromo-4-methylaniline | 7745-91-7 | C7H8BrN | Methyl sigmaaldrich.com |
| 3-Bromo-4-(tert-butyl)aniline | 103275-21-4 | C10H14BrN | tert-Butyl nih.gov |
| 4-Bromo-3-anisidine (4-bromo-3-methoxyaniline) | N/A | C7H8BrNO | Methoxy google.com |
| 3-Bromo-4-(trifluoromethoxy)aniline | 191602-54-7 | C7H5BrF3NO | Trifluoromethoxy chemicalbook.com |
| 3-bromo-4-(3-fluorophenoxy)aniline | N/A | C12H9BrFNO | 3-Fluorophenoxy uni.lu |
Diversification of the Aminomethyl Side Chain
The morpholinomethyl side chain provides another key site for structural modification, allowing for changes to the cyclic amine and the methylene linker.
The morpholine (B109124) ring can be replaced by other cyclic secondary amines to alter the polarity, basicity, and hydrogen bonding capacity of the side chain. Research into the synthesis of related heterocyclic compounds has shown that thiomorpholine (B91149) and N-substituted piperazines can be successfully coupled to aromatic systems, suggesting that similar analogs of 3-bromo-4-(morpholinomethyl)aniline are synthetically accessible. nih.gov The substitution of the morpholine oxygen with sulfur (to give a thiomorpholine analog) or with a nitrogen atom (to give a piperazine (B1678402) analog) would significantly change the side chain's properties.
Table 4: Potential Analogs via Replacement of Morpholine
| Potential Analog Name | Cyclic Amine | Key Structural Change |
|---|---|---|
| 3-Bromo-4-(piperazin-1-ylmethyl)aniline | Piperazine | Introduction of a second amine group in the ring, offering a site for further functionalization. nih.gov |
| 3-Bromo-4-(thiomorpholinomethyl)aniline | Thiomorpholine | Replacement of the morpholine oxygen with sulfur, increasing lipophilicity. nih.gov |
The methylene (-CH2-) bridge connecting the aniline ring to the morpholine is also a target for modification. One of the simplest modifications is the complete removal of this linker, resulting in a direct connection between the aromatic ring and the morpholine nitrogen. This creates compounds such as 3-bromo-4-morpholinoaniline. arctomsci.com
Other modifications can involve altering the nature of the linker itself. For example, the aminomethyl group can be replaced with other functional groups like a methoxymethyl group, as seen in 3-bromo-4-(methoxymethyl)aniline. uni.lu Furthermore, research on related benzylidene anilines, which feature an imine (-CH=N-) linker, indicates that this type of modification is also a viable synthetic route for creating derivatives with different electronic and conformational properties. researchgate.netresearchgate.net
Table 5: Analogs with Modified Linkers
| Compound Name | CAS Number | Molecular Formula | Linker Modification |
|---|---|---|---|
| 3-Bromo-4-morpholinoaniline | 347324-26-9 | C10H13BrN2O | Direct N-aryl bond (no linker). arctomsci.com |
| 3-bromo-4-(methoxymethyl)aniline | N/A | C8H10BrNO | Methoxymethyl group instead of morpholinomethyl. uni.lu |
| 4-Bromo-4'-chloro benzylidene aniline | N/A | C13H9BrClN | Example of an imine linker in a related bromoaniline structure. researchgate.net |
Compound Index
Design and Synthesis of Complex Hybrid Scaffolds
The core structure of this compound, with its ortho-bromo aniline moiety and an adjacent morpholinomethyl group, presents a versatile platform for the construction of more elaborate molecular designs. The bromine atom serves as a convenient handle for various cross-coupling reactions, while the aniline and morpholine nitrogens offer sites for cyclization and functionalization.
The fusion of pyrazole (B372694) and imidazole (B134444) rings onto other aromatic systems is a widely employed strategy in drug discovery, as these heterocycles are known to participate in crucial hydrogen bonding interactions with biological targets.
Pyrazole Derivatives:
The synthesis of pyrazole-fused systems often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. dergipark.org.trnih.gov For a substrate like this compound, a plausible synthetic route would involve its conversion into a hydrazine derivative. This could be followed by reaction with a suitable 1,3-dicarbonyl compound to construct the pyrazole ring.
Another approach involves the use of α,β-unsaturated nitriles which react with hydrazine to form aminopyrazoles. chim.it These aminopyrazoles can then be used as building blocks for more complex fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it
A general method for synthesizing substituted pyrazoles involves a multi-component reaction. For instance, a three-component reaction of a hydrazine, acetylacetone, and diethyl bromomalonate can yield 4-bromopyrazoles. sioc-journal.cn While not a direct fusion, this highlights a pathway to functionalized pyrazoles that could potentially be linked to the aniline scaffold.
Imidazole Derivatives:
The synthesis of imidazole derivatives can be achieved through various methods, including the well-known Debus-Radziszewski reaction, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. nih.gov To fuse an imidazole ring onto the this compound core, one could envision a strategy where the aniline nitrogen or a derivative thereof participates in the cyclization.
A common method for constructing imidazole rings involves the reaction of an α-haloketone with an amidine or a related nitrogen-containing nucleophile. Alternatively, multi-component reactions provide an efficient route to highly substituted imidazoles. nih.govresearchgate.net For example, the reaction of a phenylglyoxal (B86788) with an aldehyde and an aniline in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of trisubstituted imidazoles. researchgate.net
Furthermore, palladium-catalyzed coupling reactions have been utilized to synthesize imidazole amides, where an aminopyrimidine is coupled with an iodoaryl amide. researchgate.net This strategy could be adapted to couple a pre-formed imidazole moiety to the bromo-substituted aniline.
The following table outlines potential synthetic strategies for fusing pyrazole and imidazole rings with an aniline core, based on general literature methods.
| Heterocycle | General Synthetic Strategy | Potential Adaptation for this compound |
| Pyrazole | Condensation of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.trnih.gov | Conversion of the aniline to a hydrazine, followed by reaction with a 1,3-diketone. |
| Reaction of an α,β-unsaturated nitrile with hydrazine to form an aminopyrazole. chim.it | Functionalization of the aniline to introduce a suitable precursor for cyclization with hydrazine. | |
| Imidazole | Debus-Radziszewski reaction (dicarbonyl, aldehyde, amine). nih.gov | Utilization of the aniline nitrogen in a multi-component reaction to form the imidazole ring. |
| Reaction of an α-haloketone with an amidine. | Pre-functionalization of the aniline to create an amidine-like moiety for cyclization. | |
| Palladium-catalyzed coupling of an aminopyrimidine with an iodoaryl amide. researchgate.net | Coupling of a suitable imidazole-containing partner at the bromo-position of the aniline. |
The creation of polycyclic and spirocyclic scaffolds introduces three-dimensional complexity into a molecule, which can be advantageous for optimizing interactions with biological targets and improving physicochemical properties.
Polycyclic Systems:
The synthesis of polycyclic nitrogen heterocycles can be achieved through cascade reactions. For example, palladium-catalyzed aminopalladation/carbopalladation cascades of N,2-diallylaniline derivatives have been shown to produce tricyclic nitrogen heterocycles. nih.gov A similar strategy could potentially be applied to a derivative of this compound bearing appropriate unsaturated side chains.
Three-component benzannulation reactions offer another route to polycyclic structures. beilstein-journals.org In this approach, a 1,3-diketone reacts with an amine and acetone (B3395972) to form a meta-substituted aniline. By choosing a diketone with a heterocyclic substituent, this method can be used to generate complex hetarylanilines. beilstein-journals.org
Spiro Systems:
Spiro heterocycles can be synthesized through various methodologies. The "tert-amino effect" has been utilized to create spiro-fused heterocycles in a one-pot reaction. nih.gov This effect involves an intramolecular cyclization facilitated by a tertiary amine. The morpholine nitrogen in this compound could potentially be exploited in a similar fashion.
The synthesis of spiro heterocycles bearing a piperidine (B6355638) moiety has been reported, starting from 1-benzyl-2,6-diarylpiperidin-4-one. nih.gov This ketone undergoes a series of reactions to form an aminomethyl intermediate, which is then cyclized to form the spiro system. nih.gov This highlights a potential, albeit multi-step, pathway where the aniline part of the target molecule could be incorporated into a piperidine ring, followed by spirocyclization.
Nickel-catalyzed four-component spirocyclization/carbonylation cascades have been developed to produce spirocyclobutyl γ-lactams and lactones. acs.org These reactions involve the coupling of an allyl amide or ester with an alkyl halide and an arylboronic acid under a carbon monoxide atmosphere. acs.org This advanced methodology could be adapted for a suitably functionalized derivative of this compound.
The table below summarizes potential strategies for integrating the aniline scaffold into polycyclic and spiro systems based on established synthetic methods.
| System | General Synthetic Strategy | Potential Adaptation for this compound |
| Polycyclic | Palladium-catalyzed aminopalladation/carbopalladation cascade. nih.gov | Introduction of allyl groups onto the aniline and subsequent cascade cyclization. |
| Three-component benzannulation reaction. beilstein-journals.org | Reaction with a heterocyclic 1,3-diketone and acetone. | |
| Spiro | "tert-Amino effect" mediated cyclization. nih.gov | Exploitation of the morpholine nitrogen to direct an intramolecular cyclization. |
| Multi-step synthesis from a piperidinone precursor. nih.gov | Incorporation of the aniline into a piperidine ring followed by spirocyclization. | |
| Nickel-catalyzed four-component spirocyclization/carbonylation cascade. acs.org | Functionalization with an allyl amide/ester and participation in the cascade reaction. |
Applications of 3 Bromo 4 Morpholinomethyl Aniline and Its Derivatives in Advanced Chemical Sciences
Strategic Intermediate in the Synthesis of Diverse Organic Molecules
The molecular architecture of 3-Bromo-4-(morpholinomethyl)aniline, with its distinct functional groups, makes it a valuable intermediate in organic synthesis. The aniline (B41778) group can undergo a variety of transformations, including diazotization and coupling reactions, while the bromo atom is amenable to substitution and cross-coupling reactions. The morpholinomethyl group can influence the reactivity and solubility of the molecule and its derivatives.
Building Block for Complex Heterocyclic Structures
Aniline and its derivatives are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.netsciencescholar.usneliti.com The presence of the bromo and amino groups on the benzene (B151609) ring of this compound allows for the construction of fused heterocyclic systems. For instance, bromoanilines are utilized in the synthesis of aminochromans. chemicalbook.com The amino group can participate in condensation reactions to form imines or be part of a ring-closing reaction, while the bromine atom can be a site for intramolecular cyclization or a handle for introducing further complexity through cross-coupling reactions. The synthesis of various bromoaniline derivatives has been explored for creating complex structures with potential applications in medicinal chemistry. researchgate.netneliti.com
Precursor for Advanced Chemical Reagents and Materials
This compound and its related bromoaniline structures are instrumental in the development of specialized chemical reagents and advanced materials. Bromoanilines can serve as substrates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. chemicalbook.com This methodology is crucial for constructing complex molecular frameworks from simpler precursors. Furthermore, aniline derivatives are key in the manufacturing of various industrial products, including rubber and other polymeric materials. researchgate.net The ability to modify the aniline structure, for example by introducing substituents like the morpholinomethyl group, allows for the fine-tuning of the properties of the resulting materials. rsc.org
Contributions to Materials Chemistry
The utility of this compound extends into the realm of materials chemistry, where its structural features can be harnessed to create materials with specific functionalities.
Role in Corrosion Inhibition Systems
Compounds containing heteroatoms such as nitrogen and oxygen, along with an aromatic ring, are often effective corrosion inhibitors for metals. The morpholine (B109124) and aniline moieties in this compound contain both nitrogen and oxygen atoms with lone pairs of electrons, which can adsorb onto metal surfaces. This adsorption forms a protective layer that isolates the metal from the corrosive environment. While direct studies on this compound as a corrosion inhibitor are not extensively documented in the provided results, the fundamental characteristics of the molecule suggest its potential in this application.
Potential in Functional Coatings and Polymers
Aniline and its derivatives are well-established monomers for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications. rsc.org The substituent on the aniline ring can significantly influence the properties of the resulting polymer, such as its solubility, processability, and electrical conductivity. rsc.org The incorporation of the this compound moiety into a polymer backbone could lead to materials with tailored properties. The bromine atom offers a site for post-polymerization modification, while the morpholinomethyl group could enhance solubility and adhesion to substrates, making such polymers potentially useful in functional coatings and sensors. rsc.org
Catalysis and Ligand Development
The nitrogen atoms in the aniline and morpholine groups of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic is the basis for their application in catalysis and ligand development. Schiff base complexes derived from bromoaniline have been shown to act as chemosensors for various metal ions. nih.gov The ability to form stable complexes with transition metals is a key feature of effective ligands for catalytic processes. The specific steric and electronic environment provided by the this compound framework could lead to the development of novel catalysts with unique reactivity and selectivity.
Design of Chiral Auxiliaries and Ligands for Asymmetric Synthesis
There is no available research to indicate that this compound has been utilized in the design of chiral auxiliaries or as a ligand in asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Similarly, chiral ligands coordinate to metal centers to create a chiral environment that influences the stereoselectivity of a catalytic reaction. While substituted anilines and morpholine-containing structures are known components of some chiral ligands and auxiliaries, no specific examples involving the title compound have been documented.
Development of Organocatalysts Incorporating the Morpholine Moiety
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs structures containing amine functionalities. The morpholine unit is a well-known motif in organocatalysis, typically utilized for its specific steric and electronic properties. However, there is no scientific literature to support the development or application of organocatalysts derived from this compound.
Q & A
Basic: What are the optimal synthetic routes for 3-Bromo-4-(morpholinomethyl)aniline, and what factors influence reaction yield?
Answer:
The synthesis typically involves sequential functionalization of the aniline core. A common approach is:
Bromination : Introducing bromine at the 3-position of 4-(morpholinomethyl)aniline under controlled electrophilic substitution conditions (e.g., using Br₂ in acetic acid).
Morpholine Incorporation : Morpholine is introduced via reductive amination or nucleophilic substitution on a pre-functionalized benzyl chloride intermediate.
Key factors affecting yield include:
- Temperature Control : Excess heat can lead to dehalogenation or morpholine ring decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .
- Catalyst Optimization : Palladium or copper catalysts improve coupling efficiency in multi-step syntheses .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., rotamers of the morpholine group) or crystal packing effects. Methodological strategies include:
- Variable-Temperature NMR : To identify conformational flexibility in solution .
- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .
- High-Resolution X-ray Refinement : Use programs like SHELXL to resolve ambiguities in crystallographic data (e.g., disordered morpholine moieties) .
Example : A 2023 study reported a 0.2 Å deviation in bond lengths between X-ray and DFT-optimized structures, attributed to crystal lattice strain .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- HPLC-MS : Quantifies purity (>98% typically required for biological assays) and detects trace byproducts (e.g., dehalogenated species) .
- ¹H/¹³C NMR : Confirms substitution patterns; the morpholine methylene protons appear as a multiplet at δ 3.6–3.8 ppm .
- Elemental Analysis : Validates stoichiometry (e.g., C: 45.2%, H: 4.8%, N: 9.4% for C₁₁H₁₃BrN₂O) .
| Technique | Key Parameters | Typical Results |
|---|---|---|
| HPLC-MS | C18 column, 0.1% TFA in H₂O/MeOH gradient | Retention time: 8.2 min; [M+H]⁺ = 285.02 |
| ¹H NMR | DMSO-d₆, 400 MHz | δ 6.8–7.2 (aromatic H), δ 3.6–3.8 (morpholine CH₂) |
Advanced: What strategies mitigate morpholine ring instability during synthesis?
Answer:
The morpholine group is prone to oxidation under acidic or high-temperature conditions. Mitigation approaches include:
- Protection/Deprotection : Use Boc-protected morpholine precursors, followed by acidic deprotection .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidative ring-opening .
- Low-Temperature Workup : Quench reactions at ≤0°C to stabilize intermediates .
Basic: How should researchers design assays to evaluate the biological activity of this compound?
Answer:
- Target Selection : Prioritize kinases or GPCRs, as morpholine derivatives often modulate these targets .
- Dose-Response Curves : Use 10 nM–100 µM ranges in triplicate to determine IC₅₀ values .
- Control Experiments : Include 3-Bromo-4-methylaniline (lacking morpholine) to isolate the pharmacophore’s contribution .
Advanced: How can discrepancies in toxicity data across studies (e.g., LD₅₀ variability) be addressed?
Answer:
Variability often stems from differences in assay conditions or impurity profiles. Standardization steps:
- Purity Threshold : Ensure ≥98% purity via HPLC-MS to exclude toxic byproducts .
- Cell Line Validation : Use >2 cell lines (e.g., HEK293, HepG2) to assess general vs. tissue-specific toxicity .
- In Vivo Cross-Validation : Compare acute toxicity (rodent LD₅₀) with in vitro cytotoxicity (e.g., CC₅₀) to identify metabolic activation effects .
Advanced: What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?
Answer:
Challenges include:
- Disorder in Morpholine Group : Common in X-ray structures due to free rotation.
- Resolution : Requires high-resolution data (≤0.8 Å) to resolve Br and O positions.
Solution : - Use SHELXD for dual-space structure solution and SHELXL for refinement with anisotropic displacement parameters .
- Apply TWINLAW for twinned crystals, common in halogenated aromatics .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with flexible morpholine side chains to account for conformational changes .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD <2.0 Å indicates stable complexes) .
Case Study : A 2024 study predicted H-bonding between the morpholine oxygen and EGFR kinase’s Asp831, later validated by mutagenesis .
Basic: What solubility challenges does this compound pose in aqueous solutions, and how are they addressed?
Answer:
The compound is hydrophobic (logP ≈ 2.8) but can be solubilized using:
- Co-Solvents : 10–20% DMSO or PEG-400 in PBS .
- Cyclodextrin Inclusion : β-cyclodextrin at 5 mM enhances solubility 10-fold via host-guest interactions .
Advanced: What structure-activity relationship (SAR) strategies optimize bioactivity while minimizing toxicity?
Answer:
- Halogen Substitution : Replace Br with Cl or F to tune electron-withdrawing effects and metabolic stability .
- Morpholine Modification : Substitute morpholine with piperazine or thiomorpholine to alter H-bonding capacity .
- Prodrug Design : Mask the aniline group as a carbamate to reduce off-target reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
